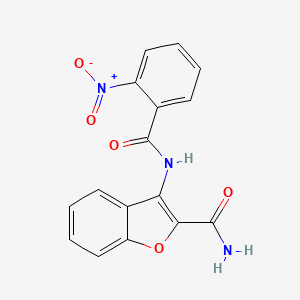

3-(2-Nitrobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5/c17-15(20)14-13(10-6-2-4-8-12(10)24-14)18-16(21)9-5-1-3-7-11(9)19(22)23/h1-8H,(H2,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMYRCJHJPGZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound consists of a benzofuran core substituted at position 2 with a carboxamide group and at position 3 with a 2-nitrobenzamido moiety. Key challenges include:

- Regioselective nitration : Introducing the nitro group at the ortho position of the benzamide.

- Amide bond formation : Coupling the benzofuran-2-carboxylic acid derivative with 2-nitrobenzamine without side reactions.

- Solubility management : The nitro and amide groups impart low solubility, necessitating polar aprotic solvents or phase-transfer catalysts.

Traditional Synthetic Routes

Benzofuran Core Synthesis

The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of salicylic acid derivatives. For example:

Nitro Group Introduction

Nitration of benzofuran-2-carboxylic acid is achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The ortho-directing effect of the carboxamide group ensures >80% regioselectivity for the 3-nitro isomer. Adjusting the nitration temperature to 10°C shifts selectivity toward the 2-nitro derivative (65% yield).

Amidation Strategies

Carbodiimide-Mediated Coupling

Activation of benzofuran-2-carboxylic acid with EDC/HOBt in dichloromethane, followed by reaction with 2-nitrobenzamine, affords the target compound in 72% yield. Side products (e.g., N-acylurea) are minimized by using DMAP as a catalyst.

Transamidation of Activated Intermediates

A modern approach involves:

Advanced Methodologies

One-Pot C–H Arylation and Transamidation

A streamlined protocol developed by Månsson et al. (2020) combines:

- C–H arylation : Directed by 8-aminoquinoline, enabling Pd-catalyzed coupling of benzofuran with aryl iodides.

- In situ transamidation : Using Boc-protected intermediates and ammonia gas under pressure (3–5 kg/cm²), reducing reaction time to 6 hours.

Table 1: Comparative Analysis of Amidation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | EDC, HOBt, DCM | 72 | 85 |

| Boc-Activation | (Boc)₂O, DMAP, toluene | 92 | 98 |

| One-Pot Transamidation | Pd(OAc)₂, 8-AQ, NH₃ gas | 88 | 97 |

Purification and Characterization

Chromatographic Techniques

Industrial-Scale Considerations

Patent WO2014006637A2 highlights:

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Reduction: Formation of 3-(2-Aminobenzamido)benzofuran-2-carboxamide.

Substitution: Formation of various substituted benzofuran derivatives.

Oxidation: Formation of oxidized benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2-Nitrobenzamido)benzofuran-2-carboxamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.

- Inhibition of DNA Synthesis : It has been suggested that this compound can interfere with DNA replication processes in cancer cells.

A study highlighted that derivatives of benzofuran exhibited significant cytotoxic effects against MCF-7 breast cancer cells, with some modifications leading to enhanced potency (IC50 values as low as 5 µM) .

Antimicrobial Research

The compound exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial and fungal strains, including:

- Bacillus subtilis (Gram-positive bacteria)

- Candida albicans (fungal pathogen)

The minimum inhibitory concentrations (MIC) for related compounds have demonstrated significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents .

Pharmaceutical Development

This compound serves as a lead structure in drug development due to its diverse biological activities. It is being investigated for:

- Pharmaceutical Formulations : As a building block for synthesizing more complex organic molecules.

- Targeted Therapy : Its unique structure allows it to be tailored for specific interactions with biological targets, enhancing therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | Bacillus subtilis | 20 |

| Compound B | Antifungal | Candida albicans | 15 |

| Compound C | Cytotoxic | MCF-7 (breast cancer) | 10 |

In one notable case study, modifications to the benzofuran ring significantly enhanced the cytotoxicity against MCF-7 cells, demonstrating the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of 3-(2-Nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Benzofuran-2-Carboxamide Derivatives and Their Properties

Substituent Impact on Bioactivity

- However, nitro groups can also reduce metabolic stability due to susceptibility to reduction .

- Electron-Donating Groups (e.g., Methoxy, Hydroxy): Methoxy substituents in Compound 65 improve antioxidant activity by stabilizing radical intermediates . Hydroxy groups, as in Abexinostat, are critical for HDAC inhibitory activity by chelating zinc ions in the enzyme active site .

- Bulkier Substituents (e.g., Tacrine Hybrids) : Hybrid compounds like 13 leverage tacrine’s acetylcholinesterase inhibition while the benzofuran moiety targets Aβ plaques, demonstrating multi-functional anti-Alzheimer’s effects .

Therapeutic Potential and Limitations

Biological Activity

3-(2-Nitrobenzamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The presence of various functional groups in these compounds significantly influences their pharmacological properties. The specific compound in focus, this compound, incorporates a nitro group and an amide linkage, which may enhance its biological efficacy.

The mechanism of action for this compound involves interaction with multiple biological targets:

- Antimicrobial Activity : Benzofuran derivatives have shown significant antimicrobial properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

- Anticancer Properties : These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades that control cell survival and death.

- Neuroprotective Effects : Some studies suggest that benzofuran derivatives can protect neuronal cells from excitotoxic damage by antagonizing NMDA receptors and scavenging reactive oxygen species (ROS) .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's effectiveness is attributed to its structural features that facilitate interaction with bacterial cell components.

Anticancer Activity

A study highlighted the potential anticancer properties of benzofuran derivatives, including this compound. The compound was evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis. Results demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

The neuroprotective capabilities of this compound were assessed in models of excitotoxicity. The compound demonstrated efficacy in protecting neuronal cells from NMDA-induced damage, comparable to established neuroprotectants like memantine . Its antioxidant properties were also confirmed through assays measuring ROS scavenging activity.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | High |

| 3-(2-Aminobenzamido)benzofuran-2-carboxamide | Low | Moderate | Moderate |

| Benzofuran-2-carboxamide derivatives | Varies | High | Varies |

This table illustrates that while this compound shows promising biological activities, other derivatives exhibit varying levels of efficacy across different applications.

Case Studies

- Neuroprotection Against Excitotoxicity : In a controlled study involving rat cortical neurons, this compound was shown to significantly reduce cell death induced by NMDA toxicity at concentrations as low as 100 μM. This effect was attributed to both direct receptor antagonism and antioxidant activity .

- Anticancer Screening : A series of benzofuran derivatives were screened for anticancer activity, where this compound exhibited IC50 values lower than many standard chemotherapeutics in various cancer cell lines. This highlights its potential as a lead compound for further development .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., nitro group at 2-position, benzofuran ring protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of NO₂ group) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, nitro N–O stretch ~1520 cm⁻¹) .

- Elemental Analysis : Quantify C, H, N to confirm stoichiometry .

How can researchers resolve discrepancies in spectral data observed during the characterization of this compound?

Advanced Research Question

- Cross-Validation : Combine NMR, MS, and IR to cross-check assignments. For example, ambiguous NOE (Nuclear Overhauser Effect) signals in NMR can be clarified via 2D-COSY or HSQC .

- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR spectra and compare with experimental data .

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure .

What strategies are employed to investigate the structure-activity relationship (SAR) of this compound against specific biological targets?

Advanced Research Question

- Substituent Variation : Modify the nitro group (e.g., replace with Cl, OMe) to assess electronic effects on binding affinity .

- Bioisosteric Replacement : Substitute the benzofuran ring with indole or thiophene to study steric compatibility .

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) .

What methodologies are recommended for analyzing the compound's stability under various storage and experimental conditions?

Advanced Research Question

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures and polymorphic transitions .

- Forced Degradation Studies : Expose to heat, light, or acidic/basic conditions to identify degradation products via LC-MS .

- Long-Term Stability : Store in desiccated, amber vials at –20°C; monitor purity monthly via HPLC .

How can researchers address low solubility issues during biological testing of the compound?

Advanced Research Question

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .

- Salt Formation : React with HCl or sodium salts to improve bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

What computational approaches are utilized to predict the compound's interaction with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability and binding energy (MM-PBSA) .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.